molecular formula C18H25NO7S B8264907 1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate

Cat. No.: B8264907
M. Wt: 399.5 g/mol
InChI Key: UKVKNGDXVREPDE-DZGCQCFKSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate at the 1-position, a methyl ester at the 2-position, and a 4-methylbenzenesulfonyloxy (tosyloxy) group at the 4-position, with (2R,4S) stereochemistry. It serves as a critical intermediate in organic synthesis, particularly for introducing functional groups via nucleophilic substitution of the tosylate . Its stereochemistry and dual ester protection (tert-butyl and methyl) enhance stability during multi-step syntheses while allowing selective deprotection. Applications include the preparation of fluorinated pyrrolidines (e.g., in radiopharmaceuticals) and amino derivatives for drug discovery .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKNGDXVREPDE-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which includes a tert-butyl group and a sulfonyl moiety. Its molecular formula is C₁₃H₁₉NO₅S, with a molecular weight of approximately 303.36 g/mol.

Property Value
Molecular FormulaC₁₃H₁₉NO₅S
Molecular Weight303.36 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : It has shown potential against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage due to oxidative stress.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group may enhance the compound's ability to inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It can influence signaling pathways related to inflammation and apoptosis, thereby affecting cell survival and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : In vitro experiments indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
  • Neuroprotection : Research conducted on neuronal cell lines showed that treatment with this compound resulted in decreased apoptosis and improved cell viability under oxidative stress conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 1-tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit cancer cell proliferation. The sulfonamide group present in this compound may contribute to its biological activity by interacting with specific enzyme targets involved in tumor growth .

1.2 Neuroprotective Effects
Studies have suggested that pyrrolidine derivatives can provide neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Drug Development

2.1 Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications that can enhance pharmacological properties. For example, researchers have successfully synthesized analogs that demonstrate improved efficacy against specific biological targets .

2.2 Formulation Studies
In vivo formulation studies have been conducted using this compound to evaluate its solubility and stability in biological systems. These studies are crucial for determining the appropriate dosage forms for clinical applications .

Synthetic Organic Chemistry

3.1 Reagent in Organic Synthesis
This compound is utilized as a reagent in various organic synthesis reactions due to its ability to act as a nucleophile or electrophile depending on the reaction conditions. Its versatility allows chemists to create complex molecular architectures efficiently .

3.2 Mechanistic Studies
The unique structure of this compound makes it an ideal candidate for mechanistic studies in organic chemistry. Understanding its reactivity patterns helps in the development of new synthetic methodologies and enhances knowledge about reaction mechanisms involving pyrrolidine derivatives .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with modified pyrrolidine derivatives.
Neuroprotective EffectsShowed potential benefits in protecting neuronal cells from oxidative stress and apoptosis.
Synthesis of Bioactive CompoundsDeveloped novel analogs with enhanced biological activity through structural modification of the pyrrolidine framework.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Structure Stereochemistry Functional Group Key Applications References
Target Compound : 1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate Pyrrolidine core with tert-butyl (1°), methyl ester (2°), and tosyloxy (4°) (2R,4S) Tosyloxy (leaving group) Intermediate for fluorination, amination, or cross-coupling reactions
Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate Both esters are tert-butyl (2S,4S) Tosyloxy Higher steric hindrance limits reactivity in bulky environments; used in stereoselective syntheses
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate Fluorine at 4° (2R,4S) Fluorine Pharmaceutical intermediate (e.g., kinase inhibitors); improved metabolic stability
1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Amino group at 4° (2S,4S) Amino Precursor for peptide analogs or bioactive molecules (e.g., protease inhibitors)
(2S,4R)-1-tert-butyl 2-methyl 4-(2-(adamantan-1-yl)ethoxy)pyrrolidine-1,2-dicarboxylate Adamantyl-ethoxy group at 4° (2S,4R) Adamantyl-ethoxy Catalysis and molecular recognition due to bulky substituent; optical rotation differs significantly ([α]D₂₈ = −26.1 vs. target’s likely positive rotation)

Stereochemical Considerations

The (2R,4S) configuration of the target compound contrasts with analogs like (2S,4R)-configured derivatives (e.g., ), which exhibit opposite optical rotations and distinct spatial interactions in chiral environments. This stereochemistry is critical for biological activity in drug candidates, where enantiomers may display divergent pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity, whereas methyl esters improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Stability : Tosylates are prone to hydrolysis under acidic/basic conditions, necessitating careful handling. Fluorinated and aminated derivatives exhibit greater stability .

Fluorinated Derivatives

  • The target compound’s tosylate is displaced by [¹⁸F]fluoride in radiopharmaceutical synthesis, enabling positron emission tomography (PET) tracer production .
  • Fluoropyrrolidines derived from this intermediate show enhanced metabolic stability in preclinical studies, making them valuable in CNS drug development .

Aminated Derivatives

  • 4-Aminopyrrolidines are used to construct HIV protease inhibitors and anticoagulants. The hydrochloride salt form () facilitates purification and salt metathesis reactions .

Catalysis and Functional Materials

  • Bulky substituents (e.g., adamantyl-ethoxy in ) modify transition-state interactions in asymmetric catalysis, improving enantioselectivity in C–C bond-forming reactions .

Q & A

Q. 1.1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl and methyl ester groups are introduced via Boc-protection and esterification. A key step is the tosylation (introduction of the 4-methylbenzenesulfonyl group) at the 4-position of the pyrrolidine ring. Optimization includes:

  • Temperature Control : Low temperatures (-78°C) for lithiation steps to prevent side reactions (e.g., describes LDA use at -78°C for stereochemical control).
  • Catalyst Selection : Palladium catalysts in coupling reactions (e.g., uses Pd(OAc)₂ with tert-butyl XPhos ligand for cross-coupling).
  • Workup Procedures : Acidic hydrolysis (HCl/dioxane) for Boc deprotection ().
StepReagents/ConditionsYield (%)Reference
1LDA/THF, -78°C60-70
2Pd(OAc)₂, Cs₂CO₃75-85

Q. 1.2. How can the stereochemical configuration (2R,4S) be confirmed experimentally?

Methodological Answer: Use chiral HPLC or X-ray crystallography to validate stereochemistry. NMR coupling constants (e.g., 3JHH^3J_{HH}) for vicinal protons on the pyrrolidine ring can indicate axial/equatorial orientations. For example:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., tert-butyl group and methyl ester protons).
  • Optical Rotation : Compare observed [α]₀ with literature values for related (2S,4S) or (2R,4R) analogs ().

Advanced Research Questions

Q. 2.1. How does the tosyloxy group influence the reactivity of the pyrrolidine ring in nucleophilic substitution reactions?

Methodological Answer: The tosyloxy group is a superior leaving group compared to hydroxyl, enabling SN2 reactions. Computational studies (e.g., DFT) predict transition-state geometries and regioselectivity. For example:

  • Quantum Chemical Calculations : Used to model nucleophilic attack at the 4-position ().
  • Kinetic Isotope Effects (KIEs) : Validate computational predictions by measuring kH/kDk_H/k_D for deuterated analogs.

Q. 2.2. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Methodological Answer:

  • Low-Temperature Reactions : Minimize thermal energy to preserve stereochemistry ().
  • Protecting Group Choice : Bulky groups (e.g., tert-butyl) shield reactive centers ().
  • Enantioselective Catalysis : Chiral ligands (e.g., BINAP) in metal-catalyzed steps ().

Q. 2.3. How can conflicting NMR and MS data be resolved when characterizing intermediates?

Methodological Answer:

  • High-Resolution MS (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., uses HRMS to confirm C₁₅H₂₅NO₅).
  • 2D NMR (HSQC, HMBC) : Assigns overlapping proton/carbon signals (e.g., uses HMBC to verify methoxycarbonyl groups).
  • Contradiction Protocol : Cross-validate with independent techniques (e.g., IR for functional groups; ).

Q. 2.4. What computational tools predict the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the tert-butyl ester in acidic conditions ().
  • pKa Prediction Software (e.g., ACD/Labs) : Estimate protonation states of the pyrrolidine nitrogen.
  • Solvent Polarity Analysis : COSMO-RS predicts solubility in non-polar vs. polar solvents ().

Q. 2.5. How can this compound serve as a building block for complex heterocycles?

Methodological Answer:

  • Ring-Opening/Cross-Coupling : Tosyloxy group enables Suzuki-Miyaura coupling ().
  • Cycloaddition Reactions : Pyrrolidine ring participates in [3+2] cycloadditions with nitrones ().

Data Contradiction Analysis

Q. 3.1. How should researchers address discrepancies between theoretical and experimental yields?

Methodological Answer:

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, catalyst loading) to identify outliers ().
  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates ().
  • Error Source Checklist :
    • Purification Losses : Compare crude vs. isolated yields.
    • Side Reactions : Analyze byproducts via GC-MS ().

Q. 3.2. What statistical methods validate reproducibility in multi-step syntheses?

Methodological Answer:

  • ANOVA Testing : Compare yields across batches ().
  • Control Charts : Track critical parameters (e.g., reaction time, purity) for QC ().

Experimental Design

Q. 4.1. What safety protocols are essential when handling this compound’s intermediates?

Methodological Answer:

  • Toxicity Screening : Assess intermediates via Ames test or in silico tools ().
  • Ventilation : Use fume hoods for volatile reagents (e.g., tert-butyl alcohol; ).

Q. 4.2. How can automation improve scalability of the synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., lithiation; ).
  • Robotic Liquid Handling : Precisely dispense air-sensitive reagents ().

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